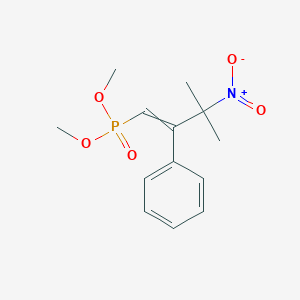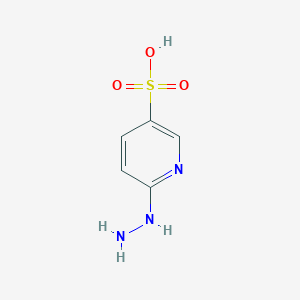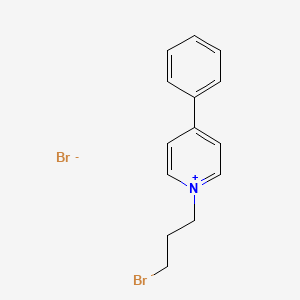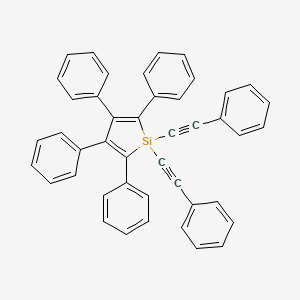
Decanenitrile, 3,5-dihydroxy-, (3S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanenitrile, 3,5-dihydroxy-, (3S,5R)-: is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.2634 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and two hydroxyl groups (-OH) at the 3rd and 5th positions of the decane chain, with specific stereochemistry at these positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable decane derivative, often a decane diol.
Oxidation: The hydroxyl groups are oxidized to form the corresponding ketones.
Nitrile Formation: The ketones are then converted to nitriles using reagents such as sodium cyanide (NaCN) under basic conditions.
Reduction: The nitrile groups are reduced to form the desired Decanenitrile, 3,5-dihydroxy-, (3S,5R)- compound.
Industrial Production Methods
Industrial production methods for Decanenitrile, 3,5-dihydroxy-, (3S,5R)- may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Decanenitrile, 3,5-dihydroxy-, (3S,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst (Pd/C) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Decanenitrile, 3,5-dihydroxy-, (3S,5R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanenitrile: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
3,5-Dihydroxydecane: Lacks the nitrile group, affecting its biological activity and chemical reactivity.
Decanoic Acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
Decanenitrile, 3,5-dihydroxy-, (3S,5R)- is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets.
Propriétés
Numéro CAS |
741679-92-5 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(3S,5R)-3,5-dihydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10+/m1/s1 |
Clé InChI |
GCMXOFVXJRXKHL-ZJUUUORDSA-N |
SMILES isomérique |
CCCCC[C@H](C[C@H](CC#N)O)O |
SMILES canonique |
CCCCCC(CC(CC#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
